Montelukast Sodium is the orally bioavailable monosodium salt of montelukast, a selective cysteinyl leukotriene receptor antagonist with anti-inflammatory and bronchodilating activities. Montelukast selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing binding of the inflammatory mediator leukotriene D4 (LTD4). Inhibition of LTD4 activity results in inhibition of leukotriene-mediated inflammatory events including: migration of eosinophils and neutrophils; adhesion of leukocytes to vascular endothelium, monocyte and neutrophil aggregation; increased airway edema; increased capillary permeability; and bronchoconstriction. The CysLT1 receptor is found in a number of tissues including spleen, lung, placenta, small intestine, and nasal mucosa, and in a variety of cell types including monocyte/macrophages, mast cells, eosinophils, CD34-positive hemopoietic progenitor cells, neutrophils and endothelial cells.
See also: Montelukast (has active moiety).
Montelukast sodium
CAS No.: 151767-02-1
Cat. No.: VC20763894
Molecular Formula: C35H36ClNNaO3S
Molecular Weight: 609.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151767-02-1 |
---|---|
Molecular Formula | C35H36ClNNaO3S |
Molecular Weight | 609.2 g/mol |
IUPAC Name | sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
Standard InChI | InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/b15-10+;/t32-;/m1./s1 |
Standard InChI Key | ZMFQNQCXWQXCFO-HKHDRNBDSA-N |
Isomeric SMILES | CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na] |
SMILES | CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Canonical SMILES | CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na] |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Structure and Properties
Montelukast sodium is chemically described as [R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, monosodium salt. It has the empirical formula C35H35ClNNaO3S and a molecular weight of 608.18 . The compound is a hygroscopic, optically active, white to off-white powder that is freely soluble in ethanol, methanol, and water, while being practically insoluble in acetonitrile .
The structural characteristics of montelukast sodium contribute to its specific binding affinity for the CysLT1 receptor, which is crucial for its therapeutic action. Its chemical structure contains a quinoline moiety connected to a cyclopropaneacetic acid group through complex linking elements, creating a molecule with high selectivity for its target receptor.
Table 1: Physical and Chemical Properties of Montelukast Sodium
Property | Description |
---|---|
Chemical Name | [R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, monosodium salt |
Empirical Formula | C35H35ClNNaO3S |
Molecular Weight | 608.18 g/mol |
Physical Appearance | Hygroscopic, optically active, white to off-white powder |
Solubility | Freely soluble in ethanol, methanol, and water; practically insoluble in acetonitrile |
Pharmacological Mechanism of Action
Montelukast sodium functions as a selective and orally active antagonist of the cysteinyl leukotriene CysLT1 receptor . Cysteinyl leukotrienes are important inflammatory mediators released from various cells including mast cells and eosinophils during the inflammatory process. These inflammatory mediators are responsible for various pathophysiological effects associated with asthma and allergic rhinitis, including airway edema, smooth muscle contraction, and altered cellular activity .
In allergic rhinitis specifically, cysteinyl leukotrienes are released from the nasal mucosa after allergen exposure during both early and late-phase reactions, contributing to symptoms such as nasal congestion . By selectively binding to and blocking the CysLT1 receptor, montelukast sodium inhibits these inflammatory processes, thereby reducing symptoms of asthma and allergic rhinitis.
The high specificity of montelukast for the CysLT1 receptor contributes to its targeted action and favorable side effect profile compared to some other anti-inflammatory medications used in respiratory conditions.
Pharmacokinetics
Absorption and Distribution
Montelukast sodium demonstrates a bioavailability of 63-73% when administered orally . Once in the circulation, it exhibits extensive protein binding, with approximately 99% of the drug bound to plasma proteins . This high protein binding affects the drug's volume of distribution and its availability at receptor sites.
Elimination
The plasma clearance of montelukast averages 45 mL/min in healthy adults, with an elimination half-life ranging from 2.7 to 5.5 hours . Following oral administration of radiolabeled montelukast, approximately 86% of the radioactivity is recovered in 5-day fecal collections, while less than 0.2% is recovered in urine . This elimination pattern, coupled with the drug's oral bioavailability, indicates that montelukast undergoes significant biliary excretion.
Table 2: Pharmacokinetic Parameters of Montelukast Sodium
Parameter | Value |
---|---|
Bioavailability | 63-73% |
Protein Binding | 99% |
Primary Metabolism | Liver (CYP2C8-major, CYP3A4 and CYP2C9-minor) |
Plasma Clearance | 45 mL/min (healthy adults) |
Elimination Half-life | 2.7-5.5 hours |
Excretion | 86% in feces, <0.2% in urine |
Formulations and Dosage Forms
Montelukast sodium is available in several pharmaceutical formulations to accommodate different patient populations and dosing requirements. These include film-coated tablets, chewable tablets, and oral granules .
The 10-mg film-coated tablet contains 10.4 mg of montelukast sodium, which is equivalent to 10 mg of montelukast. In addition to the active ingredient, these tablets contain various inactive ingredients that contribute to their stability, bioavailability, and other pharmaceutical properties .
The chewable tablet formulations are available in 4-mg and 5-mg strengths, containing 4.2 and 5.2 mg of montelukast sodium, respectively. These formulations include specific inactive ingredients to enhance palatability and facilitate administration to patients who have difficulty swallowing conventional tablets, particularly children .
For younger pediatric patients, montelukast sodium is also available as oral granules containing 4.2 mg of montelukast sodium per packet, equivalent to 4 mg of montelukast .
Table 3: Formulations of Montelukast Sodium
Formulation | Active Ingredient Content | Key Inactive Ingredients |
---|---|---|
10-mg film-coated tablets | 10.4 mg montelukast sodium (equivalent to 10 mg of montelukast) | Microcrystalline cellulose, lactose monohydrate, croscarmellose sodium, hydroxypropyl cellulose, magnesium stearate, coating materials |
4-mg chewable tablets | 4.2 mg montelukast sodium (equivalent to 4 mg of montelukast) | Mannitol, microcrystalline cellulose, hydroxypropyl cellulose, red ferric oxide, croscarmellose sodium, cherry flavor, aspartame, magnesium stearate |
5-mg chewable tablets | 5.2 mg montelukast sodium (equivalent to 5 mg of montelukast) | Similar to 4-mg chewable tablets |
4-mg oral granules | 4.2 mg montelukast sodium (equivalent to 4 mg of montelukast) | Mannitol, hydroxypropyl cellulose, magnesium stearate |
Clinical Applications
Asthma Management
Montelukast sodium is widely used in the management of asthma, where it helps to reduce airway inflammation and improve respiratory function. Its mechanism of action through leukotriene receptor antagonism provides an alternative or complementary approach to other asthma medications such as inhaled corticosteroids and beta-agonists.
Allergic Rhinitis
In allergic rhinitis, montelukast sodium addresses the inflammatory processes that contribute to nasal symptoms following allergen exposure. Clinical studies have demonstrated its efficacy in reducing symptoms of seasonal allergic rhinitis when administered once daily at bedtime, with a safety profile similar to that of placebo .
Table 4: Efficacy of Montelukast Sodium Combination Therapy for Cough Variant Asthma in Children
Parameter | Result (vs. Control) | 95% Confidence Interval | p-value |
---|---|---|---|
Effective Rate (RR) | 1.23 | 1.18-1.29 | <0.001 |
Peak Expiratory Flow (SMD) | 1.69 | 1.09-2.30 | <0.001 |
Forced Vital Capacity (SMD) | 1.67 | 0.94-2.39 | <0.001 |
Forced Expiratory Volume in 1s (SMD) | 1.74 | 1.09-2.40 | <0.001 |
FEV1/FVC (SMD) | 1.84 | 0.41-3.28 | 0.012 |
Tumor Necrosis Factor-α (SMD) | -2.38 | -3.22 to -1.55 | <0.001 |
IL-4 (SMD) | -2.65 | -3.26 to -2.04 | <0.001 |
IgE (SMD) | -2.98 | -3.24 to -2.72 | <0.001 |
Adverse Reactions (RR) | 0.65 | 0.42-1.02 | 0.060 |
Adverse Event | Montelukast (%) | Placebo (%) |
---|---|---|
Headache | 18.4 | 18.1 |
Influenza | 4.2 | 3.9 |
Diarrhea | 3.1 | 3.1 |
Cough | 2.7 | 2.4 |
Dyspepsia | 2.1 | 1.1 |
ALT increased | 2.1 | 2.0 |
Dizziness | 1.9 | 1.4 |
Pain, dental | 1.7 | 1.0 |
Congestion, nasal | 1.6 | 1.3 |
AST increased | 1.6 | 1.2 |
Rash | 1.6 | 1.2 |
Gastroenteritis, infectious | 1.5 | 0.5 |
Insomnia | 1.3 | 1.3 |
Pyuria | 1.0 | 0.9 |
Special Population Considerations
Hepatic Impairment
Patients with mild-to-moderate hepatic insufficiency and clinical evidence of cirrhosis show decreased metabolism of montelukast, resulting in a 41% higher mean montelukast area under the plasma concentration curve (AUC) following a single 10-mg dose. The elimination of montelukast is slightly prolonged in these patients compared to healthy subjects, with a mean half-life of 7.4 hours .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume